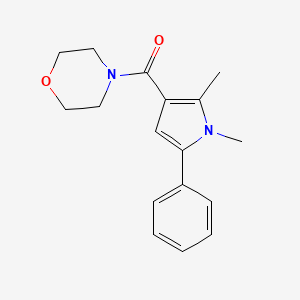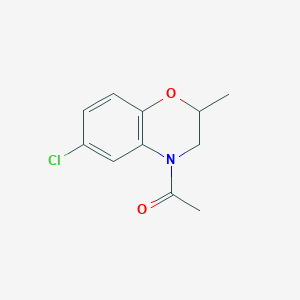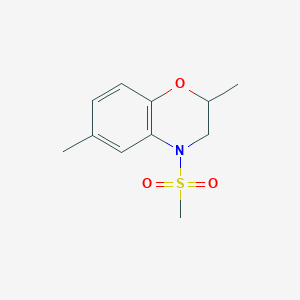
5-isopropyl-N~3~-phenyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N~3~-phenyl-3-isoxazolecarboxamide (also known as ACPD) is a synthetic compound that has been widely used in scientific research for its ability to activate and modulate glutamate receptors. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission, learning, and memory. ACPD has been shown to have a variety of effects on glutamate receptors, making it a valuable tool for studying the mechanisms of synaptic plasticity and neuronal communication.
Mecanismo De Acción
The mechanism of action of ACPD is complex and not fully understood. It is known to act as an agonist at mGluRs, specifically the mGluR1 and mGluR5 subtypes, which are G protein-coupled receptors. ACPD can also modulate the activity of NMDA receptors, which are ionotropic receptors that play a key role in synaptic plasticity. By activating or modulating these receptors, ACPD can induce changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to induce LTP or LTD of synaptic transmission, depending on the receptor subtype and the concentration of ACPD used. ACPD has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress. Additionally, ACPD has been shown to modulate the release of other neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACPD in lab experiments is its ability to activate and modulate glutamate receptors, which are crucial for synaptic plasticity and neuronal communication. ACPD is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are some limitations to using ACPD in lab experiments. For example, ACPD can have off-target effects on other receptors and neurotransmitters, making it difficult to isolate the specific effects of ACPD on glutamate receptors. Additionally, the effects of ACPD can be concentration-dependent, making it important to carefully control the concentration of ACPD used in experiments.
Direcciones Futuras
There are many potential future directions for research involving ACPD. One area of interest is the development of new drugs that target glutamate receptors, particularly mGluRs, for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the role of ACPD in modulating the release of other neurotransmitters, such as dopamine and serotonin, and its potential applications in treating mood disorders. Additionally, further research is needed to fully understand the mechanisms of action of ACPD and its effects on synaptic plasticity and neuronal communication.
Métodos De Síntesis
ACPD can be synthesized using a variety of methods, including the reaction of isoxazolecarboxylic acid with isopropylamine and phenylhydrazine. The resulting compound can be purified using chromatography techniques and characterized using spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
ACPD has been used extensively in scientific research to study the mechanisms of synaptic plasticity and neuronal communication. It has been shown to activate and modulate a variety of glutamate receptors, including the metabotropic glutamate receptors (mGluRs) and the N-methyl-D-aspartate (NMDA) receptor. By activating these receptors, ACPD can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, which are thought to underlie learning and memory.
Propiedades
IUPAC Name |
N-phenyl-5-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-8-11(15-17-12)13(16)14-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTYMBXLWLDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-5-(propan-2-YL)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)



